7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a chemical compound belonging to the class of pyrazolo[4,3-c]pyridines This compound is characterized by its bromine atom at the 7th position and a methyl group at the 1st position of the pyrazolo[4,3-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1H-pyrazolo[4,3-c]pyridine and bromine.
Halogenation: Bromination of 1H-pyrazolo[4,3-c]pyridine is achieved by treating it with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled conditions.
Methylation: The brominated product is then methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base, such as potassium carbonate, to introduce the methyl group at the 1st position.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a hydrogenated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite are used, often in the presence of a catalyst.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation Products: Bromine oxide derivatives.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Hydroxyl or amino derivatives.
Scientific Research Applications
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of kinase inhibitors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in kinase inhibition, the compound binds to the ATP-binding site of the kinase enzyme, preventing its activation and subsequent signaling pathways involved in cell proliferation and differentiation.
Comparison with Similar Compounds
7-bromo-1H-pyrazolo[4,3-c]pyridine
1-methyl-1H-pyrazolo[4,3-c]pyridine
Properties
CAS No. |
1367795-99-0 |
---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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